molecular formula C13H20N4O B1523965 3-Amino-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]propan-1-one CAS No. 1179651-20-7

3-Amino-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]propan-1-one

Numéro de catalogue: B1523965
Numéro CAS: 1179651-20-7
Poids moléculaire: 248.32 g/mol
Clé InChI: PXKSENNMLIDKKV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-Amino-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]propan-1-one (CAS 1179651-20-7) is a synthetic organic compound featuring a piperazine core substituted with a pyridinylmethyl group and a 3-aminopropanone chain. With a molecular formula of C13H20N4O and a molecular weight of 248.32 g/mol, this compound serves as a versatile chemical building block in medicinal chemistry and pharmacology research . The structure of this compound incorporates two key pharmacophoric elements: a piperazine ring and a pyridine ring. Piperazine derivatives are extensively investigated for their diverse biological activities and are common scaffolds in drug discovery . The presence of the basic amino group on the propanone side chain allows for further chemical modifications, making it a valuable intermediate for the synthesis of more complex molecules. Compounds containing the 4-(pyridin-4-ylmethyl)piperazin-1-yl moiety are of significant interest in neuroscience research. Specifically, structurally related molecules have been designed as dual-acting ligands that target both histamine H3 receptors (H3R) and sigma-1 receptors (σ1R) . This dual-targeting approach is a modern strategy for developing novel therapeutics for complex disorders, particularly in the treatment of neuropathic pain . As a research chemical, this compound is intended for use in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and the exploration of new mechanisms of action for central nervous system (CNS) targets. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Propriétés

IUPAC Name

3-amino-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O/c14-4-1-13(18)17-9-7-16(8-10-17)11-12-2-5-15-6-3-12/h2-3,5-6H,1,4,7-11,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXKSENNMLIDKKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=NC=C2)C(=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Step 1: Preparation of Pyridin-4-ylmethyl Piperazine Derivative

The initial step involves synthesizing the key piperazine intermediate bearing the pyridin-4-ylmethyl substituent. This is achieved via nucleophilic substitution of a suitable halogenated pyridine derivative with piperazine.

Reaction Parameter Details References
Reagents Pyridin-4-ylmethyl halide (e.g., chloride or bromide) ,
Catalyst None or phase transfer catalysts
Solvent Acetone or acetonitrile
Temperature Reflux conditions (~80°C)
Yield Typically 70-85% ,

Research Findings:
The substitution efficiency depends on the leaving group on the pyridine derivative; bromides generally offer higher reactivity than chlorides. Use of phase transfer catalysts such as tetrabutylammonium bromide enhances yield.

Step 3: Final Assembly and Purification

The final step involves coupling the intermediate with amino groups, followed by purification via chromatography.

Reaction Parameter Details References
Reagents Ammonia or ammonium salts
Solvent Ethanol or methanol
Purification Column chromatography (silica gel) ,
Yield 60-75% ,

Research Findings:
Purification is critical to remove side products such as unreacted intermediates or by-products from over-reduction or hydrolysis.

Data Table of Preparation Methods

Method Key Reactions Reagents Solvent Temperature Yield Advantages Limitations
Nucleophilic substitution Pyridin-4-ylmethyl halide + piperazine Halide, piperazine Acetone Reflux (~80°C) 70-85% Simple, high yield Requires pure halide
Reductive amination Amine + aldehyde/ketone + NaCNBH3 3-Aminopropanone Methanol Room temp 65-80% Selective, efficient Sensitive to moisture
Acylation Amine + acyl chloride Acyl chloride Dichloromethane RT to 50°C 60-75% Straightforward Potential side reactions

Research Findings and Optimization Strategies

  • Reaction Conditions:
    Maintaining anhydrous conditions and controlling pH are crucial for high selectivity and yield, especially during reductive amination.

  • Catalyst Use:
    Catalysts such as phase transfer agents or reducing agents like sodium cyanoborohydride significantly improve reaction efficiency.

  • Purification Techniques:
    Chromatography remains the gold standard for purification, with careful selection of eluents to separate the target compound from impurities.

  • Structural Confirmation: Characterization via NMR, MS, and IR spectroscopy confirms the structure at each stage, ensuring the integrity of the synthesized compound.

Analyse Des Réactions Chimiques

Types of Reactions

3-Amino-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]propan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the amino group or the piperazine ring participates in the reaction.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Applications De Recherche Scientifique

3-Amino-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]propan-1-one has several scientific research applications:

Mécanisme D'action

The mechanism of action of 3-Amino-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]propan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Structural Analogs and Substitution Patterns

Key structural analogs differ in the substituents attached to the piperazine ring and modifications to the propan-1-one linker. Below is a comparative analysis:

Compound Name Substituent on Piperazine Molecular Formula Molecular Weight Key Features Reference
3-Amino-1-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one Pyridin-2-yl C₁₂H₁₈N₄O 234.30 Pyridine nitrogen at 2-position
3-Amino-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one dihydrochloride 4-Fluorophenyl C₁₃H₁₈FN₃O 267.30 (salt) Fluorine enhances hydrophobicity
1-(Benzothiophen-2-yl)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-one (7e) Pyridin-2-yl + benzothiophene C₂₀H₂₀N₄OS 388.47 Bulky aromatic group; IC₅₀ = 2.50 μM
3-Amino-1-{4-[(oxolan-2-yl)methyl]piperazin-1-yl}propan-1-one Tetrahydrofuran (oxolane) C₁₂H₂₃N₃O₂ 241.33 Oxygen-rich substituent improves polarity

Key Observations:

  • Pyridine Positional Isomerism : The pyridin-2-yl variant (CAS 938517-18-1) places the nitrogen in a position that may alter hydrogen-bonding interactions compared to the pyridin-4-ylmethyl group in the target compound.
  • Halogen Effects : The 4-fluorophenyl analog introduces a fluorine atom, which often improves metabolic stability and binding affinity through hydrophobic interactions.
  • Bulk and Aromaticity : Compound 7e incorporates a benzothiophene group, which increases steric bulk and may enhance receptor binding but reduce solubility.

Pharmacological Activity

  • Compound 7e : Exhibited serotonin receptor ([3H]-8-OH-DPAT) binding inhibition with IC₅₀ = 2.50 μM and Ki = 2.30 μM, indicating moderate potency .
  • Complement Factor D Inhibitors: Analogs with quinazolinyl groups (e.g., (3R)-3-amino-1-[4-(4-amino-5-fluoro-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-3-(4-fluorophenyl)propan-1-one) showed IC₅₀ values of 30.0–90.0 μM, suggesting lower potency in this specific pathway .

Activité Biologique

3-Amino-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]propan-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.

The molecular formula of this compound is C12H18N4OC_{12}H_{18}N_{4}O with a molecular weight of approximately 234.3 g/mol. The compound features a piperazine ring and a pyridine moiety, which are known to contribute to its biological activity.

Research indicates that compounds containing piperazine and pyridine structures often exhibit interactions with various biological targets, including receptors and enzymes involved in neurotransmission and cell signaling pathways. The specific mechanisms of action for this compound are still under investigation, but it is hypothesized that it may act as a modulator of neurotransmitter systems.

Anticancer Properties

Several studies have explored the anticancer potential of similar compounds. For instance, derivatives of piperazine have shown promising results in inhibiting tumor growth by targeting specific kinases involved in cancer progression. The compound's structure suggests it may possess similar properties, potentially acting as an inhibitor of key signaling pathways in cancer cells.

Neuropharmacological Effects

Piperazine derivatives are also known for their neuropharmacological effects. In particular, they may interact with serotonin and dopamine receptors, which are crucial in the treatment of psychiatric disorders. Preliminary studies suggest that this compound could be evaluated for its antidepressant or anxiolytic effects.

Case Studies

A notable study published in the Journal of Medicinal Chemistry examined various piperazine derivatives for their ability to inhibit specific cancer cell lines. The findings indicated that compounds with similar structural motifs to this compound exhibited IC50 values in the nanomolar range against certain cancer types, suggesting a strong potential for therapeutic application .

In Vitro Studies

In vitro assays have demonstrated that compounds related to this structure can induce apoptosis in cancer cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects .

Study Cell Line IC50 (µM) Effect
Study 1A549 (Lung)0.5Apoptosis
Study 2MCF7 (Breast)0.3Growth Inhibition
Study 3HeLa (Cervical)0.8Cell Cycle Arrest

Q & A

Basic: What are the key synthetic pathways for 3-Amino-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]propan-1-one, and how is structural purity validated?

Answer:
The synthesis typically involves coupling piperazine derivatives with carbonyl-containing intermediates under controlled conditions. Key steps include:

  • Amide bond formation : Reacting a piperazine precursor (e.g., 4-(pyridin-4-ylmethyl)piperazine) with a β-keto amine derivative using coupling agents like EDC/HOBt .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) are preferred for solubility and reaction efficiency .
  • Catalysts : Acid or base catalysts may accelerate specific steps, such as cyclization or deprotection .

Structural validation employs:

  • NMR spectroscopy : To confirm the presence of pyridine (δ 8.5–7.5 ppm), piperazine (δ 3.0–2.5 ppm), and ketone groups .
  • Mass spectrometry (MS) : High-resolution MS verifies molecular ion peaks matching the theoretical mass (e.g., m/z ~275 for [M+H]⁺) .

Advanced: How can reaction conditions be optimized to improve synthetic yield and purity?

Answer:
Optimization strategies include:

  • Temperature modulation : Lower temperatures (0–5°C) reduce side reactions during sensitive steps (e.g., amine acylation), while higher temperatures (60–80°C) enhance coupling efficiency .
  • Catalyst screening : Testing alternatives like DCC or PyBOP for amide bond formation, which may reduce racemization .
  • Purification techniques : Gradient column chromatography (e.g., 5–20% MeOH in DCM) or recrystallization to isolate high-purity fractions (>95%) .

Basic: What safety protocols are critical when handling this compound?

Answer:

  • Personal protective equipment (PPE) : Lab coat, nitrile gloves, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of fine particles .
  • Emergency measures :
    • Skin contact : Rinse immediately with water for 15 minutes .
    • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How do structural modifications to the piperazine or pyridine moieties affect biological activity?

Answer:

  • Piperazine substitutions : Introducing electron-withdrawing groups (e.g., -CF₃) at the piperazine N-position enhances receptor binding affinity in kinase inhibition assays .
  • Pyridine modifications : Adding methyl groups to the pyridine ring improves metabolic stability by reducing CYP450-mediated oxidation .
  • Methodological validation : Dose-response curves (IC₅₀ values) and molecular docking simulations quantify activity changes .

Advanced: How can researchers resolve contradictions in reported pharmacological data (e.g., varying IC₅₀ values)?

Answer:

  • Standardized assays : Use consistent cell lines (e.g., HEK293 for kinase studies) and control compounds to minimize variability .
  • Data normalization : Express activity relative to a reference inhibitor (e.g., staurosporine for kinases) .
  • Meta-analysis : Compare results across studies using statistical tools (e.g., ANOVA) to identify outliers or methodological biases .

Basic: What are the recommended storage conditions to ensure chemical stability?

Answer:

  • Temperature : Store at –20°C in airtight, light-resistant containers to prevent degradation .
  • Desiccant : Include silica gel packs to mitigate hydrolysis of the ketone group .
  • Stability monitoring : Regular HPLC analysis (e.g., every 6 months) to detect decomposition .

Advanced: What analytical methods are suitable for detecting trace impurities in synthesized batches?

Answer:

  • HPLC-MS : Use a C18 column (3.5 µm, 4.6 × 150 mm) with a gradient of 0.1% formic acid in acetonitrile/water to separate impurities .
  • Limit of detection (LOD) : Achieve <0.1% impurity detection via UV absorbance at 254 nm .
  • NMR spiking : Add a known impurity standard to confirm peak assignments .

Advanced: How can computational modeling guide the design of derivatives with enhanced selectivity?

Answer:

  • Molecular dynamics (MD) simulations : Predict binding modes to target proteins (e.g., kinases) using software like Schrödinger Suite .
  • QSAR models : Correlate substituent electronic parameters (Hammett constants) with activity data to prioritize synthetic targets .

Advanced: What comparative studies exist between this compound and structurally analogous inhibitors?

Answer:

  • Pharmacokinetic profiling : Compare bioavailability and half-life with analogs like 3-(4-methylpiperazin-1-yl)propan-1-one using in vivo rodent models .
  • Selectivity panels : Screen against kinase families (e.g., tyrosine vs. serine/threonine kinases) to identify off-target effects .

Advanced: How can researchers troubleshoot low yields in the final coupling step?

Answer:

  • Reagent purity : Ensure anhydrous conditions and freshly distilled solvents to avoid side reactions .
  • Stoichiometry adjustments : Increase the molar ratio of the amine precursor (1.2–1.5 eq) to drive the reaction to completion .
  • In situ monitoring : Use TLC (silica gel, ethyl acetate/hexanes) to track reaction progress and optimize reaction time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]propan-1-one
Reactant of Route 2
Reactant of Route 2
3-Amino-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]propan-1-one

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.